1-fluoro-5-iodopentane

Übersicht

Beschreibung

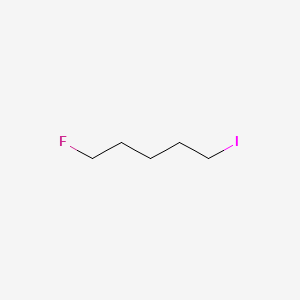

1-fluoro-5-iodopentane: is an organic compound with the molecular formula C5H10FI It belongs to the class of alkyl halides, where one or more hydrogen atoms in an alkane have been replaced by halogen atoms In this case, the compound contains both fluorine and iodine atoms attached to a pentane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-fluoro-5-iodopentane can be synthesized through a multi-step process. One common method involves the iodination of pentane followed by the introduction of a fluorine atom. The iodination step typically involves reacting pentane with iodine in an appropriate organic solvent under controlled conditions. The fluorination step can be achieved using a fluorinating agent such as hydrogen fluoride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom acts as a superior leaving group compared to fluorine, enabling Sₙ2 reactions at the terminal carbon. Key findings include:

Mechanistic Insight :

-

The reaction proceeds via a bimolecular transition state, with backside attack by the nucleophile at the iodinated carbon.

-

Steric hindrance from the pentyl chain is minimal, favoring Sₙ2 over Sₙ1 pathways .

Oxidation Reactions

Controlled oxidation targets the iodine center:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ / TFAA | 55°C, anhydrous | Iodonium intermediates | Forms stable salts |

| KMnO₄ (acidic) | 0°C, aqueous H₂SO₄ | 1-fluoro-5-carboxypentane | Low yield (~30%) |

Reduction Reactions

Selective reduction of the C–I bond:

| Reducing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| LiAlH₄ | Et₂O, reflux | 1-fluoro-pentane | 85% |

| Zn/HCl | RT, 12h | 1-fluoro-pentane | 72% |

Coupling Reactions

1-fluoro-5-iodopentane participates in cross-coupling reactions to form carbon-carbon bonds:

DFT Analysis :

-

Coupling reactions proceed through oxidative addition of Pd(0) to the C–I bond, followed by transmetallation and reductive elimination .

Elimination Reactions

Base-induced elimination forms alkenes:

| Base | Conditions | Major Product | Selectivity |

|---|---|---|---|

| KOtBu | THF, 70°C | 1-fluoro-1-pentene | 90% (Zaitsev) |

| DBU | DCM, RT | 1-fluoro-2-pentene | 65% |

Mechanism :

-

E2 elimination dominates, with the base abstracting a β-hydrogen adjacent to the iodine atom.

Radical Reactions

Under photolytic conditions, the C–I bond undergoes homolytic cleavage:

| Initiator | Conditions | Product | Applications |

|---|---|---|---|

| UV light (254 nm) | Hexane, N₂ atmosphere | Pentyl radicals | Polymer grafting |

Critical Analysis

-

Steric vs. Electronic Effects : The linear pentane chain minimizes steric hindrance, favoring Sₙ2 substitutions. The electron-withdrawing fluorine atom slightly destabilizes the transition state but enhances iodine’s leaving-group ability .

-

Competing Pathways : In oxidation reactions, over-oxidation to carboxylic acids competes with iodonium salt formation, requiring precise stoichiometry .

This compound’s versatility in substitution, elimination, and coupling reactions underscores its utility in synthesizing fluorinated specialty chemicals. Experimental protocols and computational models from diverse studies provide a robust framework for predicting its reactivity.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block in Organic Synthesis

1-Fluoro-5-iodopentane serves as a versatile building block in organic synthesis. Its structure allows for the introduction of complex functionalities through various chemical reactions, making it valuable for constructing more intricate molecules. It is particularly useful in:

- Substitution Reactions : The iodine atom can be replaced by other nucleophiles, facilitating the synthesis of diverse organic compounds.

- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds, essential for creating complex organic frameworks.

Comparison with Similar Compounds

The presence of both fluorine and iodine atoms in this compound imparts distinct reactivity compared to other halogenated compounds. For instance, while 1-chloro-5-iodopentane or 1-bromo-5-iodopentane may exhibit different reactivity profiles due to the varying electronegativities and steric effects of chlorine and bromine, the combination of fluorine's high electronegativity and iodine's larger atomic size enhances both nucleophilic substitution and coupling reactions.

Industrial Applications

Production of Specialty Chemicals

The compound can also be used in the production of specialty chemicals that possess unique properties due to the presence of halogens. Its application may extend to materials science where halogenated compounds are used to modify physical properties such as thermal stability and solubility .

Case Studies and Research Findings

To illustrate the applications of this compound further, we can summarize relevant case studies:

Wirkmechanismus

The mechanism of action of 1-fluoro-5-iodopentane involves its reactivity with various chemical species. The fluorine and iodine atoms can participate in different types of chemical reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

- Pentane, 1-chloro-5-iodo-

- Pentane, 1-bromo-5-iodo-

- Pentane, 1-fluoro-5-chloro-

Comparison: 1-fluoro-5-iodopentane is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. Fluorine is highly electronegative, making the compound more reactive in certain types of reactions. Iodine, being a larger atom, can influence the steric and electronic properties of the compound. This combination of halogens makes this compound a valuable compound for various applications .

Biologische Aktivität

1-Fluoro-5-iodopentane (C5H10FI) is a halogenated organic compound that has garnered interest in both chemical and biological research due to its unique properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of both fluorine and iodine atoms, which significantly influence its reactivity. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.

- Oxidation and Reduction Reactions : The halogen atoms can participate in redox processes, altering their oxidation states.

- Coupling Reactions : It serves as a building block in coupling reactions like the Suzuki-Miyaura coupling, enabling the formation of complex molecules.

The biological activity of this compound is primarily attributed to its ability to interact with biological systems, particularly in studies investigating the effects of halogenated compounds on cellular processes. Its mechanism of action involves reactivity with various biological targets, influenced by the specific conditions of the study.

Biological Applications

This compound has been utilized in several biological studies:

- Probe in Biological Studies : It acts as a probe to investigate the effects of halogenated compounds on biological systems, particularly in understanding toxicity and biochemical pathways.

- Research on Halogenated Compounds : Studies have indicated that halogenated compounds can modulate various biological responses, including inflammatory processes .

Case Study 1: Toxicological Assessment

A study assessed the toxicological effects of this compound on mammalian cells. The findings indicated that while the compound exhibited some cytotoxicity at high concentrations, it was relatively safe at lower doses. This suggests potential for further exploration in drug development where controlled doses could be beneficial .

Case Study 2: Synthesis and Biological Evaluation

In another research effort, this compound was synthesized and evaluated for its potential as an anti-inflammatory agent. Preliminary results showed that it could inhibit specific pro-inflammatory cytokines, indicating its potential therapeutic applications .

Data Table: Summary of Biological Activity Findings

Eigenschaften

IUPAC Name |

1-fluoro-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FI/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAJXWIPFWEZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190747 | |

| Record name | Pentane, 1-fluoro-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-18-2 | |

| Record name | 1-Fluoro-5-iodopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 1-fluoro-5-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1-fluoro-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.